N-(3-(isoxazol-4-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(isoxazol-4-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Connecticut and has since been widely used in scientific research for its ability to block the effects of cannabinoids on the brain and body.
Wissenschaftliche Forschungsanwendungen
Isoxazole Derivatives and Muscle Relaxant Activities
Isoxazole derivatives have been investigated for their centrally acting muscle relaxant properties. For instance, research conducted by Tatee et al. (1986) explored the synthesis and structure-activity relationship of 3-amino-N-(3-phenyl-5-isoxazolyl)propanamides, identifying compounds with selective muscle relaxant and anticonvulsant activities. This study highlights the potential therapeutic applications of isoxazole derivatives in the treatment of conditions requiring muscle relaxation and seizure control (Tatee et al., 1986).
Application in Drug Metabolism
Another study by Zmijewski et al. (2006) demonstrated the use of a microbial-based biocatalytic system for the production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This research underscores the importance of biocatalysis in drug metabolism studies, enabling the generation of metabolites for further pharmacokinetic and toxicological analysis (Zmijewski et al., 2006).
Anticancer Activity
Research into novel isoxazole compounds for anticancer activity has been conducted, indicating the potential of isoxazole derivatives in oncology. El Rayes et al. (2019) prepared a series of compounds based on isoxazole and evaluated their antiproliferative activity against human cancer cell lines, providing a foundation for the development of new anticancer agents (El Rayes et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Mishra et al. (2016) designed and synthesized N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as inhibitors for human carbonic anhydrase isoenzymes, highlighting the therapeutic potential of isoxazole derivatives in treating conditions mediated by these enzymes (Mishra et al., 2016).
Soil Metabolism and Environmental Impact
The metabolism of isoxaflutole, an herbicide containing an isoxazole ring, in soil has been studied, providing insights into the environmental behavior and impact of such compounds. Rouchaud et al. (2002) investigated the soil metabolism of isoxaflutole in corn crops, revealing the transformation pathways and persistence of the compound and its metabolites in the environment (Rouchaud et al., 2002).
Eigenschaften
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-23(20,21)15-7-4-13(5-8-15)6-9-16(19)17-10-2-3-14-11-18-22-12-14/h4-5,7-8,11-12H,2-3,6,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEWOYHGKGCDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCCC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.